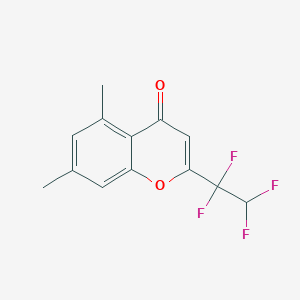

5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one

Description

5,7-Dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one is a fluorinated chromenone derivative characterized by a 4H-chromen-4-one core substituted with methyl groups at positions 5 and 7 and a 1,1,2,2-tetrafluoroethyl group at position 2. This compound belongs to the flavone family, a class of naturally occurring and synthetic heterocyclic molecules with diverse biological activities. The tetrafluoroethyl substituent introduces significant electron-withdrawing and lipophilic properties, which can influence solubility, metabolic stability, and binding interactions in biological systems.

Properties

IUPAC Name |

5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F4O2/c1-6-3-7(2)11-8(18)5-10(19-9(11)4-6)13(16,17)12(14)15/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYPOHFCKNIGMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=CC2=O)C(C(F)F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one typically involves the condensation of 2-acetyloxiranes with ethyl perfluoroalkanoates, followed by dehydration. The reaction of dihydropyranones with thionyl chloride in pyridine provides the desired chromone in good yields. The process involves the following steps:

Condensation: 2-acetyloxiranes are condensed with ethyl perfluoroalkanoates to form 2,3-dihydro-3-hydroxy-6-(perfluoroalkyl)-4H-pyran-4-ones.

Dehydration: The dihydropyranones are then dehydrated using thionyl chloride in pyridine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromone to its dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones.

Scientific Research Applications

5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of various fluorinated heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Medicine: Fluorinated chromones have potential therapeutic applications, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one involves its interaction with molecular targets and pathways. The fluorine atoms in the compound enhance its electron-withdrawing ability, which can activate or inhibit specific enzymes and receptors. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one with structurally related chromenones, focusing on substituent effects, physicochemical properties, and biological relevance:

Key Observations :

Substituent Effects: Fluorinated Groups: The tetrafluoroethyl group in the target compound likely increases lipophilicity (log Pow) compared to hydroxylated or methoxylated analogs, as seen in related fluorinated ethers (log Pow = 2.18 for a tetrafluoroethyl-trifluoroethyl ether) . This property may enhance blood-brain barrier penetration or protein binding. Methyl vs.

Biological Implications: Fluorinated chromenones are less explored than their hydroxylated counterparts but may offer advantages in drug design due to fluorine’s metabolic resistance and electronegativity. For example, trifluoromethyl-substituted chromenones exhibit improved pharmacokinetic profiles . Styryl or prenyl substituents (e.g., in ) introduce conjugation or steric bulk, which can modulate interactions with enzymes or receptors.

Synthetic Challenges :

- Introducing tetrafluoroethyl groups requires specialized fluorination techniques, whereas methoxy or hydroxy groups are more straightforward to incorporate .

Biological Activity

5,7-Dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one is a synthetic compound belonging to the chromone class, characterized by its unique fluorinated side chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of polyfluoroalkylchromones with various nucleophiles. One common method is the one-pot synthesis involving 2-(polyfluoroalkyl)chromones and 4-alkyl-3-cyanocoumarins in the presence of a base such as triethylamine. This reaction yields a variety of functionalized derivatives with potential biological applications .

Antimicrobial Activity

Several studies have indicated that chromone derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from chromones have shown promising activity against various bacterial strains. In one study, derivatives of 5,7-dimethylchromone exhibited good antimicrobial activity against Gram-positive and Gram-negative bacteria . The mechanism behind this activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Antioxidant Properties

Chromones are also recognized for their antioxidant capabilities. The presence of multiple hydroxyl groups in the chromone structure enhances their ability to scavenge free radicals. Studies have demonstrated that this compound can effectively reduce oxidative stress markers in vitro . This antioxidant activity is crucial for potential therapeutic applications in diseases associated with oxidative damage.

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory pathways . This activity positions it as a candidate for further investigation in inflammatory disease models.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or inflammatory responses.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and function.

- Antioxidant Mechanism : The ability to donate electrons or protons contributes to its antioxidant effects by neutralizing free radicals.

Case Studies

- Antimicrobial Efficacy : A study published in the Indian Journal of Chemistry highlighted the synthesis of various chromone derivatives and their antimicrobial testing against specific bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects .

- Oxidative Stress Reduction : Research conducted on the antioxidant properties of chromones revealed that compounds similar to this compound effectively reduced lipid peroxidation levels in cellular models exposed to oxidative stress .

- Inflammation Model : In vivo studies demonstrated that administration of chromone derivatives resulted in decreased levels of inflammatory markers in animal models subjected to induced inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.